![molecular formula C6H14ClNO2 B2581665 ethyl (2S)-2-(methylamino)propanoate hydrochloride CAS No. 117856-39-0](/img/structure/B2581665.png)
ethyl (2S)-2-(methylamino)propanoate hydrochloride
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Overview
Description
Ethyl (2S)-2-(methylamino)propanoate hydrochloride could be a derivative of propanoic acid, which is a carboxylic acid. It seems to have an ethyl ester group and a methylamino group .
Molecular Structure Analysis
The molecular structure would likely include a propanoate backbone with an ethyl ester group and a methylamino group. The exact structure would depend on the locations of these groups .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, esters like ethyl propanoate can undergo reactions like hydrolysis, in which the ester bond is broken to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the exact structure of the compound .Scientific Research Applications
Tertiary Butyl Ester Synthesis
EMAH plays a role in synthesizing tertiary butyl esters, which find applications in organic chemistry:
- Direct Introduction of Tert-Butyl Ester : Researchers have developed a method using flow microreactor systems to introduce the tert-butoxycarbonyl (Boc) group directly into various organic compounds. EMAH facilitates this process .
Crosslinking Biomolecules
EMAH crosslinks biological substances containing carboxylate acids and primary amines:
- EDAC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimide) : EDAC, a water-soluble carbodiimide, is closely related to EMAH. It enables crosslinking of biomolecules by activating carboxyl groups and reacting with primary amines .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl (2S)-2-(methylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-9-6(8)5(2)7-3;/h5,7H,4H2,1-3H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRCQWWOUUVQMT-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2S)-2-(methylamino)propanoate hydrochloride |
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